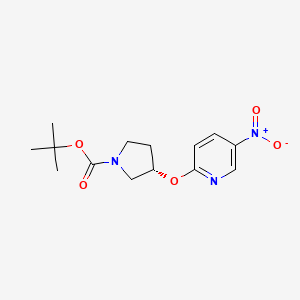
(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a nitropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Attachment of the Nitropyridine Moiety: This can be done through a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a nitropyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety can participate in electron transfer reactions, while the pyrrolidine ring can enhance binding affinity to target molecules.
相似化合物的比较
Similar Compounds
(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate:
This compound: Similar in structure but may differ in the position or nature of substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidine ring with a nitropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
(S)-tert-butyl 3-((5-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by a five-membered pyrrolidine ring, a nitropyridine moiety, and a tert-butyl group, which enhances its lipophilicity. The molecular formula is C14H19N3O5, with a molecular weight of approximately 309.32 g/mol. Its structural features are significant for potential interactions within biological systems, particularly in drug design and development.
| Feature | Description |
|---|---|
| Molecular Formula | C14H19N3O5 |
| Molecular Weight | 309.32 g/mol |
| Structural Components | Pyrrolidine ring, nitropyridine moiety, tert-butyl group |
Enzyme Interaction Studies
Interaction studies focusing on the binding affinity of this compound with biological targets such as enzymes or receptors are crucial for understanding its biological activity. The presence of the nitropyridine moiety may enhance its interaction with specific targets involved in disease pathways. For example, compounds with similar structures have been shown to inhibit certain kinases and other enzyme classes .
Synthesis and Biological Evaluation
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups that can modulate biological activity. The evaluation of these compounds often includes assessing their cytotoxicity, selectivity, and mechanism of action through in vitro assays.
Comparative Analysis with Analogues
A comparative analysis with structurally related compounds provides insights into the unique biological profile of this compound. For instance:
| Compound Name | CAS Number | Notable Activity |
|---|---|---|
| (R)-tert-butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate | 1126430-56-5 | Similar structure but different stereochemistry may influence activity |
| (S)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate | 53255973 | Different nitropyridine substitution may affect binding affinity |
属性
IUPAC Name |
tert-butyl (3S)-3-(5-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-7-6-11(9-16)21-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDBOJSDDWQIBC-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














